
(3-((Dibutylamino)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((Dibutylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dibutylamino methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dibutylamino)methyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid precursor with a dibutylamino methyl-substituted phenyl compound. One common method is the palladium-catalyzed borylation of aryl halides using dibutylamino methyl-substituted phenyl halides and a boron source such as bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl structures. Key findings include:
-
The dibutylamino-methyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF), facilitating catalyst-substrate interactions .
-
Steric effects from the dibutyl group may reduce coupling efficiency with bulky electrophiles compared to simpler phenylboronic acids .
Ipso-Hydroxylation and Halogenation
Under oxidative conditions, the boronic acid group undergoes ipso-substitution to form phenolic derivatives:
Reaction Pathway
Ar B OH 2+H2O2HBrAr OH+B OH 3
Reagent | Product | Yield | Conditions | Reference |
---|---|---|---|---|
H₂O₂, HBr | 3-(Dibutylaminomethyl)phenol | 88% | Ethanol, RT, 1 min | |
NBS, H₂O₂ | Brominated phenol | 76% | Acetonitrile, 50°C, 30 min |
-
The dibutylamino group directs para-substitution during bromination due to its electron-donating nature .
-
Competitive deboronation is minimized under acidic conditions (pH < 4) .
Petasis Multi-Component Reactions
The compound acts as a nucleophilic boron partner in Petasis reactions, forming α-arylglycines or allylic amines:
Example Reaction
Glyoxylic acid+Sulfonamide+ 3 Dibutylamino methyl phenyl boronic acidPd L1 Arylglycine
Catalyst | Yield | ee | Conditions | Reference |
---|---|---|---|---|
Pd(OAc)₂, (R)-BINAP | 68% | 92% | Nitromethane, 40°C, 16 h |
-
The dibutylamino group stabilizes transient intermediates via hydrogen bonding, improving enantioselectivity .
Boronate Ester Formation
The compound forms stable esters with diols, critical for sensor applications:
Diol | Association Constant (Kₐ, M⁻¹) | Application | Reference |
---|---|---|---|
1,2-Ethanediol | 1.2 × 10³ | Fluorescent probes | |
Sucrose | 3.8 × 10² | Carbohydrate recognition |
-
Steric hindrance from the dibutyl group reduces binding affinity compared to unsubstituted phenylboronic acids .
Catalytic C–N Bond Formation
The tertiary amine moiety participates in copper-mediated N-arylation:
Reaction
Aryl iodide+AmineCuI 1 10 phenN Aryl amine
Catalyst | Yield | Conditions | Reference |
---|---|---|---|
CuI, 1,10-phenanthroline | 74% | DMF, 100°C, 12 h |
科学的研究の応用
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of (3-((Dibutylamino)methyl)phenyl)boronic acid is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The compound serves as a versatile building block for synthesizing pharmaceuticals and agrochemicals, allowing for the efficient assembly of diverse molecular architectures.
Table 1: Summary of Cross-Coupling Applications
Reaction Type | Role of Boronic Acid | Key Outcomes |
---|---|---|
Suzuki-Miyaura | Coupling partner | Formation of biaryl compounds |
Negishi Reaction | Carbon-carbon bond formation | Synthesis of complex organic structures |
Stille Coupling | Reactant in palladium-catalyzed reactions | Development of drug candidates |
Medicinal Chemistry
Drug Development
The compound has shown potential as a lead structure in drug discovery. Its ability to interact with biological targets makes it suitable for developing inhibitors against various diseases. For instance, structural modifications have led to derivatives that exhibit significant inhibitory activity against viral proteases, including those responsible for SARS-CoV-2 and Dengue virus infections .
Case Study: Antiviral Activity
A study evaluated the antiviral properties of phenylboronic acid derivatives, revealing that specific substitutions on the phenyl ring enhanced inhibitory activity against viral proteases. The findings suggest that this compound could be optimized to improve efficacy against emerging viral threats.
Sensor Development
Glucose Sensors
The unique properties of boronic acids allow them to selectively bind to diols, making them ideal candidates for developing glucose sensors. These sensors are crucial for diabetes management, providing real-time monitoring capabilities.
Table 2: Characteristics of Glucose-Sensitive Sensors
Sensor Type | Mechanism | Application |
---|---|---|
Boronic Acid-based | Lewis acid-base interaction | Glucose detection in blood |
Hydrogel Sensors | pH and glucose-responsive release | Controlled drug delivery systems |
Bioconjugation and Drug Delivery
The ability of this compound to form stable complexes with diols facilitates its use in bioconjugation strategies. This application is particularly relevant for targeted drug delivery systems in cancer therapy, where selective binding can enhance therapeutic efficacy while minimizing side effects.
Research in Catalysis
In catalytic processes, this compound has been employed to enhance reaction efficiency and selectivity. Its role as a catalyst or co-catalyst in various organic transformations underscores its versatility and importance in synthetic chemistry.
作用機序
The mechanism of action of (3-((Dibutylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The dibutylamino methyl group can influence the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the dibutylamino methyl group, making it less sterically hindered and potentially less selective in reactions.
(3-(Dimethylamino)methyl)phenylboronic acid: Similar structure but with dimethylamino instead of dibutylamino, which can affect its reactivity and solubility.
Uniqueness
(3-((Dibutylamino)methyl)phenyl)boronic acid is unique due to the presence of the dibutylamino methyl group, which can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. This makes it a valuable compound for specific applications in organic synthesis and materials science.
生物活性
(3-((Dibutylamino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest for its potential biological applications, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and antioxidant capabilities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H22BNO2
- Molecular Weight : 273.16 g/mol
- IUPAC Name : 3-((dibutylamino)methyl)phenylboronic acid
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer).
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound on cancer cells, the following results were obtained:
Cell Line | IC50 (µg/mL) | Selectivity Ratio (Cancer/Normal Cells) |
---|---|---|
MCF-7 | 18.76 ± 0.62 | High |
PC-3 | 20.50 ± 1.10 | Moderate |
Normal Fibroblast (L929) | >100 | - |
The compound exhibited a high cytotoxic effect on the MCF-7 cell line while showing minimal toxicity to normal fibroblast cells, indicating its potential as an effective anticancer agent .
Enzyme Inhibition
This compound also demonstrates significant enzyme inhibitory activities, particularly against cholinesterases and urease.
Enzyme Activity Results
The compound's inhibitory effects were quantified as follows:
Enzyme | IC50 (µg/mL) |
---|---|
Acetylcholinesterase | 115.63 ± 1.16 |
Butyrylcholinesterase | 3.12 ± 0.04 |
Urease | 1.10 ± 0.06 |
Tyrosinase | 11.52 ± 0.46 |
These results indicate that the compound has a strong inhibitory effect on butyrylcholinesterase and urease, which are critical targets in various therapeutic areas .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using several assays, including DPPH radical scavenging and CUPRAC methods.
Antioxidant Activity Assessment
The antioxidant activity was measured as follows:
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 0.14 ± 0.01 |
CUPRAC | 1.73 ± 0.16 |
The compound exhibited strong antioxidant properties, suggesting its potential role in mitigating oxidative stress-related diseases .
Mechanistic Insights
The mechanism of action for the anticancer activity of this compound involves the inhibition of specific kinases that play pivotal roles in cell proliferation and survival pathways.
Target Kinases
Studies suggest that this compound may target phosphoinositide 3-kinase (PI3K), which is crucial for cancer cell survival and proliferation. The inhibition of PI3K leads to reduced levels of phosphorylated inositol lipids, thereby affecting downstream signaling pathways essential for tumor growth .
特性
IUPAC Name |
[3-[(dibutylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO2/c1-3-5-10-17(11-6-4-2)13-14-8-7-9-15(12-14)16(18)19/h7-9,12,18-19H,3-6,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJHHPMAIOOJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(CCCC)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。